1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-15-19(16(2)24-22(23-15)29-3)9-10-20(27)26-13-11-17(12-14-26)21(28)25-18-7-5-4-6-8-18/h4-8,17H,9-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUKUZGYUABWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of derivatives that combine piperidine and pyrimidine motifs, known for their diverse biological activities. The structure can be represented as follows:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Pyrimidine moiety : A six-membered aromatic ring with two nitrogen atoms.
- Functional groups : The presence of a carboxamide and a methylsulfanyl group enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, compounds containing the piperidine nucleus have been shown to possess antibacterial effects against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. It has been reported that piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease enzymes effectively. In one study, several synthesized compounds demonstrated strong inhibitory activity against urease, with IC50 values significantly lower than standard inhibitors .
Antidepressant Properties
Research has highlighted the antidepressant potential of compounds with similar structural features. For example, derivatives that act on serotonin receptors have shown promise in treating major depressive disorder by modulating serotonin levels in the brain .
Anti-inflammatory Effects
Compounds derived from piperidine have also been evaluated for their anti-inflammatory properties. Studies have demonstrated that certain derivatives exhibit higher anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with serotonin receptors (5-HT receptors) contributes to its antidepressant effects.
- Enzyme Inhibition : The ability to inhibit AChE and urease suggests potential therapeutic applications in treating neurodegenerative diseases and urinary tract infections.
- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis may underlie its antimicrobial effects.
Study 1: Antimicrobial Efficacy
A recent study synthesized various piperidine derivatives, including the compound , and tested their efficacy against multiple bacterial strains. Results indicated moderate to strong antibacterial activity, particularly against Salmonella typhi, suggesting that modifications in the functional groups can enhance antibacterial potency .
Study 2: Enzyme Inhibition Profile
In another investigation focused on enzyme inhibition, the compound was tested alongside known inhibitors for AChE and urease. The results showed that it outperformed some traditional inhibitors, highlighting its potential for further development as a therapeutic agent .
Study 3: Anti-inflammatory Activity
Research evaluating the anti-inflammatory effects of similar compounds found that specific derivatives exhibited significant reductions in inflammation markers compared to controls. These findings support the hypothesis that structural modifications can lead to enhanced anti-inflammatory properties .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide may exhibit anticancer properties through various mechanisms. For instance, pyrimidine derivatives are known to inhibit key signaling pathways involved in cancer cell proliferation and survival. The specific mechanism of action for this compound is still under investigation, but it may involve the inhibition of protein kinases or modulation of apoptosis pathways .
Neurological Effects
There is growing interest in the neuropharmacological effects of piperidine derivatives. Compounds with similar structures have been studied for their potential in treating neurological disorders such as depression and anxiety. The ability of this compound to cross the blood-brain barrier could make it a candidate for further research in neuropharmacology .
Drug Development
The structural features of this compound position it as a valuable scaffold for drug development. Its ability to modulate biological targets suggests potential applications in:
- Anticancer agents : Targeting specific cancer pathways.
- CNS drugs : Addressing mood disorders and neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study investigating pyrimidine derivatives demonstrated that certain modifications could enhance their cytotoxicity against various cancer cell lines. The introduction of methylsulfanyl groups was found to increase the compound's potency by improving its solubility and bioavailability .
Case Study 2: Neuropharmacological Research
Another investigation focused on the effects of piperidine-based compounds on serotonin receptors indicated that modifications to the piperidine ring could lead to increased affinity for these receptors, suggesting potential applications in treating anxiety and depression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other pyrimidine derivatives, particularly those documented in the literature for their crystallographic and biological properties. Below is a comparative analysis based on substituent effects, hydrogen bonding, and biological activity:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations :
Substituent Effects: The methylsulfanyl group in the target compound may enhance lipophilicity compared to halogenated (e.g., fluoro, chloro) or methoxy substituents in analogs. This could influence membrane permeability and bioavailability . .
Biological Activity: While the target compound’s activity is undocumented in the provided evidence, structurally related pyrimidines with halogenated or methoxy substituents exhibit antimicrobial and immunomodulatory effects . The methylsulfanyl group, known for its electron-withdrawing properties, might modulate enzyme binding (e.g., thymidylate synthase inhibition) differently than halogen or methoxy groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
